

Aqueous-Phase Chemistry of the Lawrencium(III) Ion: Application Notes and Experimental Protocols

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Compound of Interest

Compound Name: Lawrencium

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Introduction

Lawrencium (Lr), the final member of the actinide series, is a synthetically produced element with no stable isotopes. Its chemistry is of significant interest as it bridges the actinide and transactinide series. Due to its extreme radioactivity and the atom-at-a-time scale of its production, the experimental study of its aqueous chemistry is exceptionally challenging. Nevertheless, pioneering experiments have successfully elucidated key properties of the **Lawrencium(III)** ion (Lr^{3+}) in aqueous solution, confirming its existence as the most stable oxidation state.^[1] This document provides a detailed overview of the experimental techniques used to study Lr^{3+} in the aqueous phase, including comprehensive protocols for ion exchange chromatography and solvent extraction, along with a summary of the key quantitative data obtained.

I. Physicochemical Properties of Lawrencium(III)

The aqueous chemistry of **Lawrencium** is dominated by the trivalent oxidation state (Lr^{3+}).^[1] Attempts to reduce Lr^{3+} to a divalent or monovalent state in aqueous solution have been unsuccessful, setting a lower limit for the standard reduction potential of the $\text{Lr}^{3+}/\text{Lr}^{2+}$ couple at $< -0.44 \text{ V}$.^[2] Key physicochemical properties of the Lr^{3+} ion that have been experimentally determined are summarized in the table below.

Property	Value	Method	Reference
Ionic Radius	88.1 ± 0.1 pm	Cation Exchange Chromatography	[1]
Hydration Enthalpy	-3685 ± 13 kJ/mol	Cation Exchange Chromatography	[1][3]
Standard Reduction Potential ($E^\circ \text{ Lr}^{3+}/\text{Lr}^{2+}$)	< -0.44 V	Voltammetry	[2]

II. Experimental Protocols

A. Ion Exchange Chromatography for the Determination of Ionic Radius and Hydration Enthalpy

Ion exchange chromatography has been a pivotal technique for probing the chemical properties of Lr^{3+} . By comparing its elution behavior with that of trivalent lanthanide ions of known ionic radii, the ionic radius and hydration enthalpy of Lr^{3+} have been determined.[1][3]

Protocol: Cation Exchange Chromatography with α -Hydroxyisobutyrate

This protocol is based on the experiments conducted by Brüchle, Scherer, Hoffman, and colleagues in 1988.

1. Materials and Reagents:

- Cation Exchange Resin: Aminex A5 cation exchange resin (13 μm particle size) or similar strongly acidic cation exchanger.
- Eluent: Ammonium α -hydroxyisobutyrate (α -HIBA) solution (e.g., 0.12 M), pH adjusted (e.g., to 4.85) with ammonium hydroxide.
- Loading Solution: Dilute acid (e.g., 0.05 M α -HIBA at pH 4.85) containing the produced **Lawrencium** atoms and lanthanide tracers.
- Lanthanide Tracers: Radioisotopes of trivalent lanthanides with ionic radii in the expected range of Lr^{3+} (e.g., ^{166}Ho , ^{171}Er , ^{171}Tm).

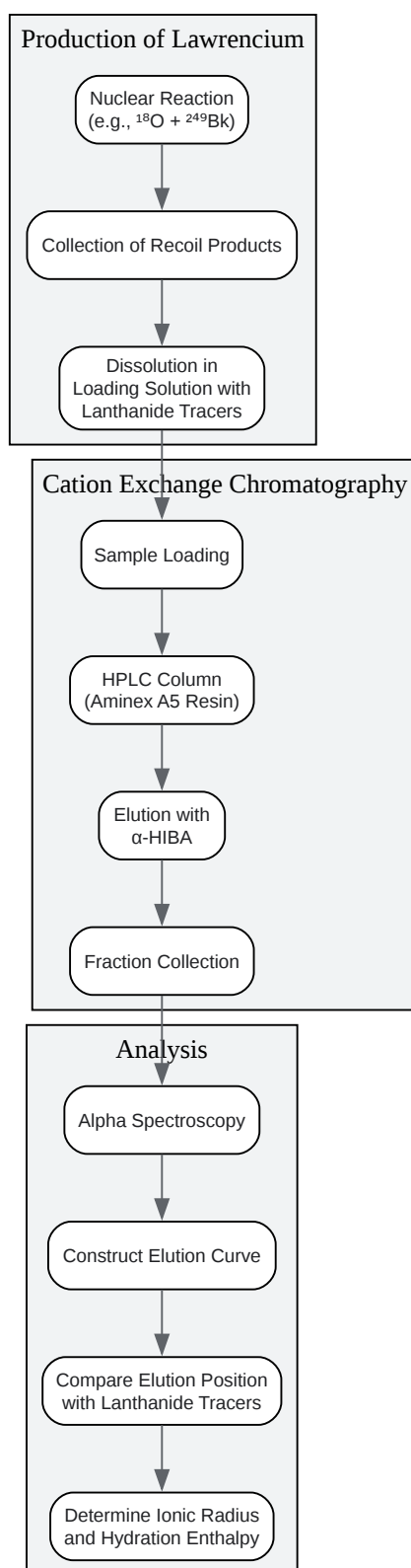
- **Chromatography Column:** A high-performance liquid chromatography (HPLC) column (e.g., 2.54 cm x 25 cm) packed with the cation exchange resin.
- **Detection System:** Alpha-particle spectroscopy system for identifying the eluted radioisotopes.

2. Experimental Procedure:

- **Column Preparation:**
 - Prepare a slurry of the cation exchange resin in the eluent solution.
 - Pack the HPLC column with the resin slurry, ensuring a uniform and well-settled resin bed.
 - Equilibrate the column by passing several column volumes of the eluent through it until the pH and conductivity of the effluent are stable.
- **Sample Loading:**
 - The **Lawrencium** atoms, produced via a nuclear reaction (e.g., ^{18}O bombardment of a ^{249}Bk target), are collected and dissolved in the loading solution along with the lanthanide tracers.
 - The sample solution is carefully loaded onto the top of the equilibrated column.
- **Elution:**
 - Begin the elution by pumping the α -HIBA eluent through the column at a constant flow rate.
 - Collect the effluent in fractions over time.
- **Detection and Analysis:**
 - Measure the alpha-particle activity of each fraction to determine the elution position of **Lawrencium** and the lanthanide tracers.

- Construct an elution curve by plotting the activity as a function of the elution volume or time.
- The elution position of Lr^{3+} is compared to the elution positions of the lanthanide tracers.
- By correlating the elution position with the known ionic radii of the lanthanides, the ionic radius of Lr^{3+} can be interpolated.
- The hydration enthalpy is then calculated from the determined ionic radius using theoretical models.

Experimental Workflow for Ion Exchange Chromatography of Lr(III)



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Caption: Workflow for the determination of Lr(III) ionic radius and hydration enthalpy.

B. Solvent Extraction for Confirmation of Trivalent State

Solvent extraction was one of the first chemical techniques applied to study **Lawrencium**, providing early evidence for its trivalent nature.[1]

Protocol: Solvent Extraction with Thenoyltrifluoroacetone (TTA)

This protocol is based on the initial studies by Silva and colleagues in 1970.

1. Materials and Reagents:

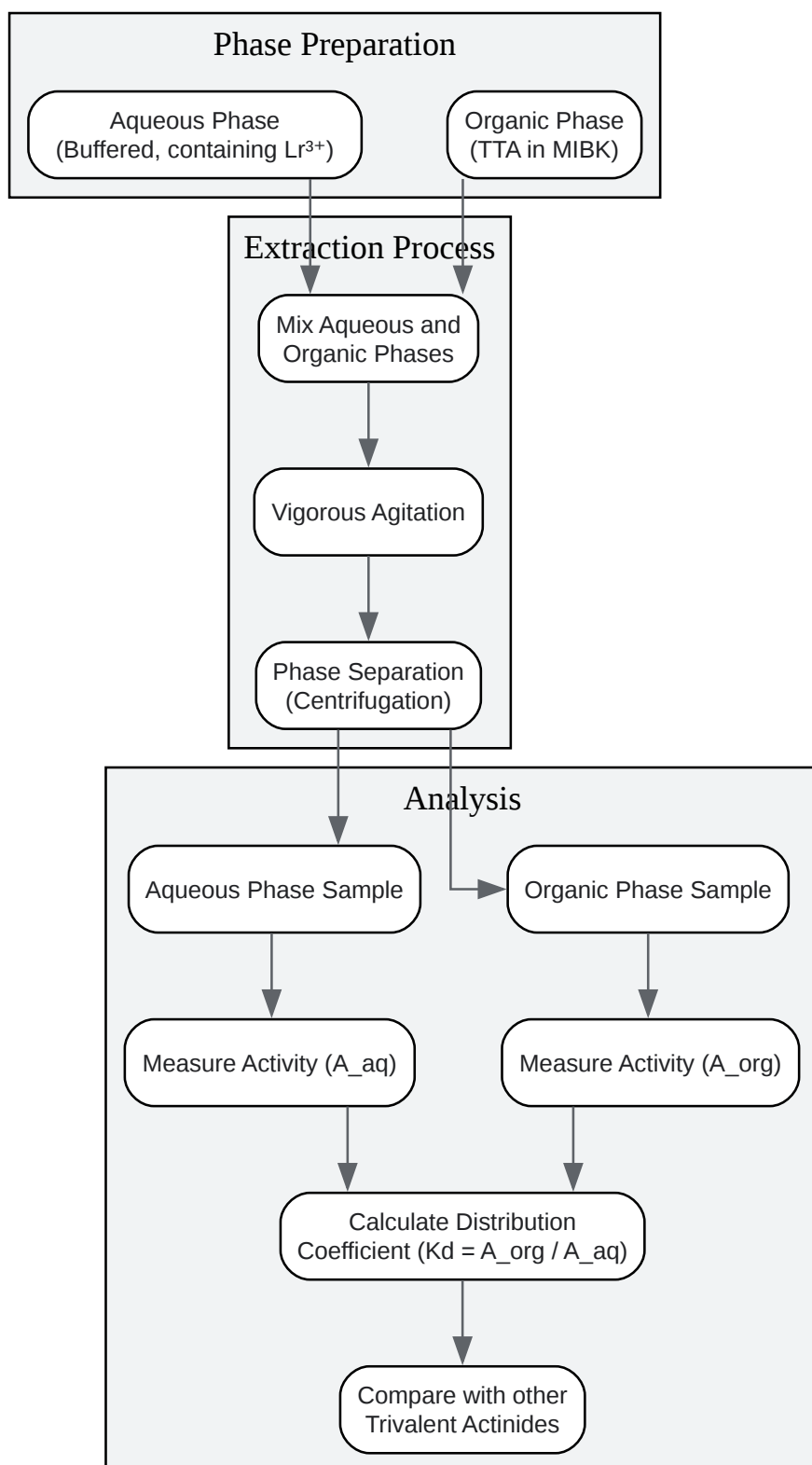
- Organic Phase: A solution of thenoyltrifluoroacetone (TTA) in a suitable organic solvent (e.g., 0.2 M TTA in methyl isobutyl ketone - MIBK).
- Aqueous Phase: A buffered aqueous solution at a specific pH. The original experiments used buffered acetic and monochloroacetic acids.
- **Lawrencium** Source: Aqueous solution containing the produced **Lawrencium** atoms.
- Tracer Ions: Radioisotopes of elements with known extraction behavior (e.g., other trivalent actinides) can be included for comparison.
- Phase Separation Equipment: Centrifuge tubes and a centrifuge.
- Detection System: Radiation detectors for quantifying the amount of **Lawrencium** in each phase.

2. Experimental Procedure:

- Phase Preparation:
 - Prepare the organic and aqueous phase solutions to the desired concentrations and pH.
- Extraction:
 - In a centrifuge tube, combine equal volumes of the aqueous solution containing **Lawrencium** and the organic phase.
 - Agitate the mixture vigorously for a predetermined time to ensure equilibrium is reached.

- Phase Separation:
 - Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
- Analysis:
 - Carefully separate the two phases.
 - Measure the radioactivity of **Lawrencium** in both the aqueous and organic phases.
 - Calculate the distribution coefficient (K_d) as the ratio of the concentration of **Lawrencium** in the organic phase to its concentration in the aqueous phase.
 - Compare the extraction behavior of **Lawrencium** with that of other trivalent actinides to confirm its trivalent character.

Experimental Workflow for Solvent Extraction of Lr(III)



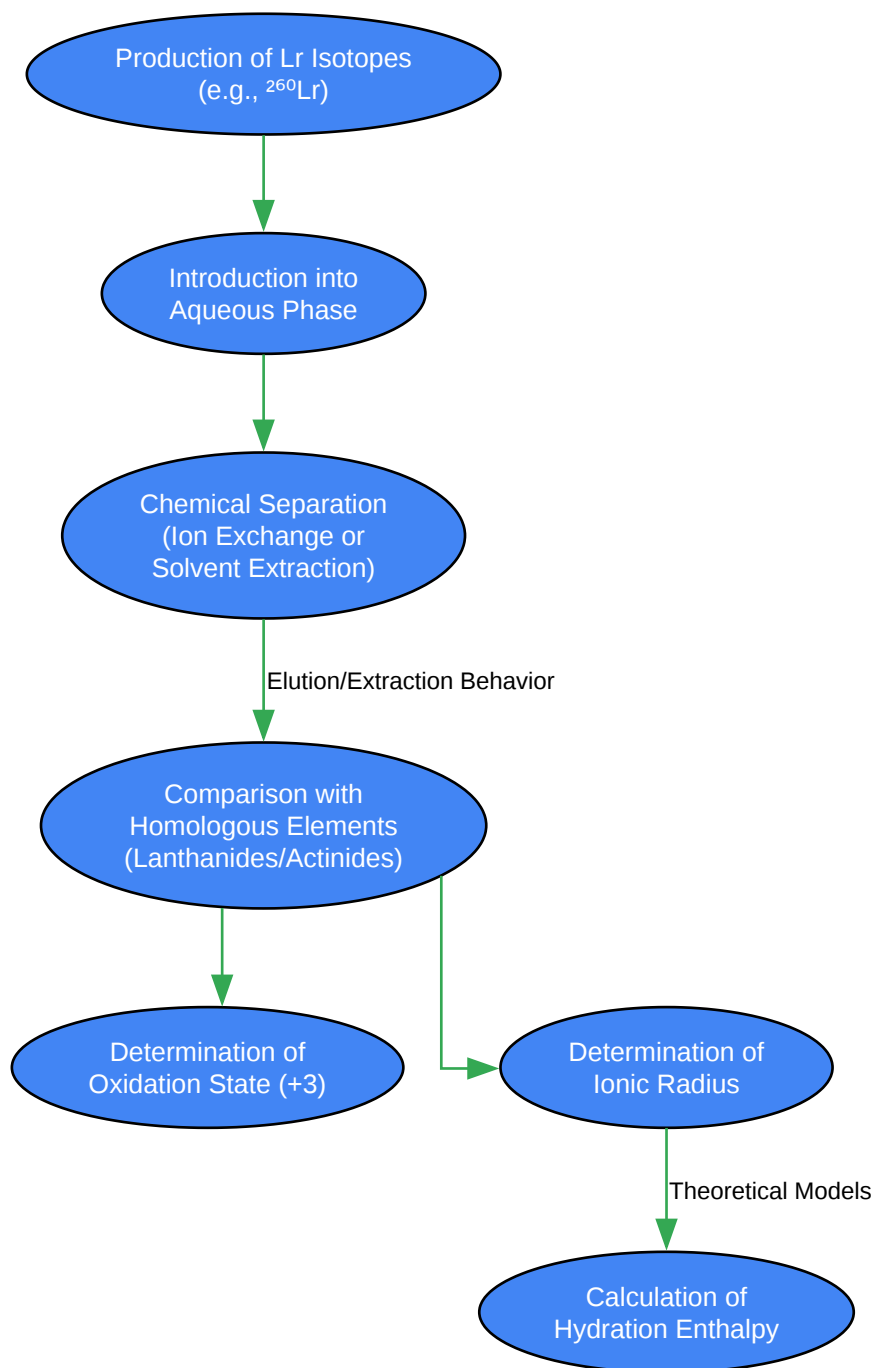
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Caption: Workflow for the solvent extraction of Lr(III) to confirm its trivalent state.

III. Signaling Pathways and Logical Relationships

The determination of the fundamental properties of the **Lawrencium(III)** ion relies on a logical progression from its production to its chemical characterization, with each step providing crucial information for the next.

Logical Relationship in the Study of Lr(III) Aqueous Chemistry



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Caption: Logical flow for characterizing the aqueous-phase properties of Lr(III).

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